molecular formula C19H14N4O4S2 B2576789 4-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid CAS No. 672913-36-9

4-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid

Cat. No.: B2576789
CAS No.: 672913-36-9
M. Wt: 426.47
InChI Key: HNIJEIYVYMNROW-UHFFFAOYSA-N
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Description

4-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid is a complex organic compound that features a quinoxaline core linked to a benzoic acid moiety through a thiophene-2-sulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid typically involves multiple steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized via the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.

    Introduction of Thiophene-2-sulfonamido Group: The thiophene-2-sulfonamido group is introduced through a sulfonation reaction, where thiophene is treated with chlorosulfonic acid, followed by amination with an appropriate amine.

    Coupling with Benzoic Acid: The final step involves coupling the thiophene-2-sulfonamido-quinoxaline intermediate with benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or as a component in specialty polymers due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 4-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoxaline core can intercalate with DNA, while the sulfonamido group may inhibit enzyme activity by mimicking natural substrates or binding to active sites.

Comparison with Similar Compounds

Similar Compounds

    4-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid: Unique due to its specific combination of functional groups.

    Thiophene-2-sulfonamido derivatives: Similar in having the thiophene-2-sulfonamido group but differ in the rest of the structure.

    Quinoxaline derivatives: Share the quinoxaline core but vary in other substituents.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[[3-(thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S2/c24-19(25)12-7-9-13(10-8-12)20-17-18(22-15-5-2-1-4-14(15)21-17)23-29(26,27)16-6-3-11-28-16/h1-11H,(H,20,21)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIJEIYVYMNROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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